2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile
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Overview
Description
The compound appears to contain a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. It also has a nitrile group (-CN), which is a functional group consisting of a carbon atom triple-bonded to a nitrogen atom. Additionally, it contains a dimethylamino group (-N(CH3)2), which consists of a nitrogen atom bonded to two methyl groups and another carbon atom. The presence of these functional groups can significantly influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Factors such as the hybridization of the carbon atoms, the presence of the sulfur atom in the thiophene ring, and the triple bond in the nitrile group would all contribute to its structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of certain functional groups can affect properties like solubility, melting point, and boiling point .Scientific Research Applications
- Application : Researchers use HMS1367D05 as a fluorescent probe or sensor due to its sensitivity to environmental changes (e.g., solvent polarity, pH, and temperature). It can be employed in biological imaging, environmental monitoring, and chemical sensing .
- Application : HMS1367D05, with its fluorescence properties, could serve as a photosensitizer in PDT for cancer treatment. Researchers investigate its efficacy and selectivity .
- Application : Researchers study its fluorescence quenching behavior when interacting with colloidal silver nanoparticles (AgNPs). Understanding these interactions informs nanomaterial design and applications .
Fluorescent Probes and Sensors
Photodynamic Therapy (PDT)
Nanoparticle Interactions
These applications highlight the versatility of HMS1367D05 and its potential impact across various scientific disciplines. Researchers continue to explore its properties and applications, contributing to our understanding of organic compounds and their practical uses . If you need further details or additional applications, feel free to ask! 😊
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-19(2)15-7-5-13(6-8-15)4-3-10-18-16-14(12-17)9-11-20-16/h3-11H,1-2H3/b4-3+,18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMBBTKJKCCZMT-DGDUMEAGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/C2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({(E,2E)-3-[4-(dimethylamino)phenyl]-2-propenylidene}amino)-3-thiophenecarbonitrile |
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